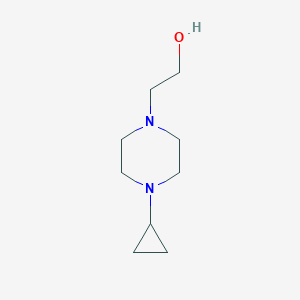

4-Cyclopropyl-1-piperazineethanol

Description

Structural Significance of Piperazine (B1678402) and Cyclopropyl (B3062369) Moieties in Organic Synthesis

The piperazine ring and the cyclopropyl group are independently recognized as "privileged scaffolds" in medicinal chemistry and organic synthesis, each imparting distinct and advantageous properties to a molecule. nih.govresearchgate.netnih.gov

The piperazine moiety , a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in drug discovery. nih.govresearchgate.net Its presence can enhance the aqueous solubility and oral bioavailability of a compound, crucial parameters for the development of therapeutic agents. researchgate.net The two nitrogen atoms provide sites for hydrogen bonding and can be readily functionalized, allowing for the facile introduction of diverse substituents to modulate a molecule's physicochemical and pharmacological properties. researchgate.netwikipedia.org The piperazine ring's conformational flexibility, existing primarily in a chair conformation, also plays a role in its interaction with biological targets. researchgate.net The synthesis of piperazine and its derivatives has been a subject of extensive research, with numerous methods developed for its construction and functionalization. organic-chemistry.org

The cyclopropyl group , a three-membered carbocyclic ring, is another highly valued structural motif in organic chemistry. fiveable.meresearchgate.net Its compact and rigid nature can introduce conformational constraints, which can be advantageous for optimizing the binding of a molecule to a specific biological target. iris-biotech.de The strained C-C bonds of the cyclopropyl ring endow it with unique electronic properties, often described as having partial double-bond character. fiveable.mewikipedia.org This feature can influence the reactivity and metabolic stability of the parent molecule. fiveable.meiris-biotech.de The incorporation of a cyclopropyl group can also impact a molecule's lipophilicity and pKa, providing a tool for fine-tuning its pharmacokinetic profile. iris-biotech.de

The combination of the piperazine and cyclopropyl moieties within a single molecule, as seen in 4-Cyclopropyl-1-piperazineethanol, creates a versatile building block with a rich potential for chemical exploration and the development of new compounds with tailored properties.

Overview of Advanced Research Directions for Piperazine-Ethanol Scaffolds

The piperazine-ethanol scaffold, which forms the core of this compound, is a prominent feature in a wide array of biologically active compounds. nih.govresearchgate.netthieme-connect.com Research into this structural framework is dynamic and multifaceted, with several key directions being actively pursued.

One significant area of investigation involves the synthesis of novel derivatives and their evaluation for a range of pharmacological activities. The ethanolamine (B43304) side chain offers a hydroxyl group that can be further functionalized or can participate in hydrogen bonding interactions with biological macromolecules. The piperazine nitrogen atoms provide additional points for structural diversification. For instance, a study reports the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, which are derivatives of the piperazine-ethanol scaffold, and their potential as inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1). mdpi.com

Another research thrust is the development of more efficient and environmentally friendly synthetic methodologies for constructing the piperazine-ethanol backbone and its analogues. This includes the use of novel catalysts and reaction conditions to improve yields, reduce waste, and allow for greater structural diversity in the final products. organic-chemistry.org

Furthermore, computational and structural biology studies are being employed to understand the structure-activity relationships of piperazine-ethanol derivatives. By elucidating how these molecules interact with their biological targets at a molecular level, researchers can design more potent and selective compounds. The inherent properties of the piperazine-ethanol scaffold, such as its ability to modulate solubility and engage in specific binding interactions, make it a valuable starting point for these rational design efforts.

The table below provides a summary of key structural motifs and their significance in chemical research.

| Structural Motif | Key Properties and Significance in Research |

| Piperazine | Enhances aqueous solubility and bioavailability. Provides two sites for functionalization. A "privileged scaffold" in drug discovery. nih.govresearchgate.netresearchgate.net |

| Cyclopropyl | Introduces conformational rigidity. Possesses unique electronic properties due to ring strain. Can improve metabolic stability. fiveable.meresearchgate.netiris-biotech.de |

| Piperazine-Ethanol | A versatile scaffold for generating diverse chemical libraries. The hydroxyl group allows for further functionalization and hydrogen bonding. nih.govresearchgate.netthieme-connect.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-cyclopropylpiperazin-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-8-7-10-3-5-11(6-4-10)9-1-2-9/h9,12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBBURSRTRAECJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Cyclopropyl 1 Piperazineethanol and Analogous Structures

Strategic Pathways to the Piperazine (B1678402) Core in Complex Molecules

The construction of the piperazine ring can be approached in two primary ways: building the ring from acyclic precursors or modifying a pre-existing piperazine ring.

Cyclization Reactions for Piperazine Ring Formation, including Catalytic Reductive Cyclization of Dioximes

The synthesis of carbon-substituted piperazines is often achieved through the cyclization of linear diamine precursors. mdpi.com A variety of methods exist, including the hydrogenation of pyrazines, [3+3]-type dimerization of aziridines, and ring-opening reactions of DABCO derivatives. mdpi.com However, these methods can be limited by the specific nature of the required starting materials. mdpi.com

A versatile and more recent strategy involves the catalytic reductive cyclization of dioximes. mdpi.comnih.gov This method utilizes primary amines and nitrosoalkenes as building blocks. nih.gov The process begins with a sequential double Michael addition of nitrosoalkenes to a primary amine, which forms a bis(oximinoalkyl)amine. mdpi.comnih.gov This intermediate then undergoes a stereoselective catalytic reductive cyclization to yield the piperazine ring. mdpi.comnih.gov

The mechanism for this cyclization involves several key steps:

Catalytic hydrogenolysis of both N-O bonds in the dioxime to create a diimine intermediate. mdpi.comnih.gov

Cyclization of the diimine to form a dihydropyrazine (B8608421). mdpi.comnih.gov

Subsequent hydrogenation of the C=N bond, elimination of ammonia, and reduction of the resulting dihydropyrazine to afford the final piperazine product. mdpi.comnih.gov

This method has been shown to be effective for producing 2,6-cis-isomers of piperazines with high stereoselectivity. mdpi.comnih.gov For instance, hydrogenation using a 5%-Pd/C catalyst at 40 bar H₂ and 50 °C has been successfully employed for this transformation. mdpi.com

Other cyclization strategies include manganese-mediated reductive cyclization, which can produce trans-aryl-substituted piperazines. nih.gov Additionally, palladium-catalyzed cyclization reactions offer a modular approach to highly substituted piperazines with excellent control over region- and stereochemistry. organic-chemistry.org

Functionalization of Pre-existing Piperazine Rings, including Electrophilic Additions and Cross-Coupling

Direct functionalization of the carbon atoms on a piperazine ring presents a challenge due to the presence of the second nitrogen atom, which can lead to side reactions or inhibit catalyst activity. mdpi.com However, significant progress has been made in C-H functionalization. mdpi.com

Electrophilic Additions: Electrophilic addition reactions are a fundamental class of reactions in organic chemistry, typically involving the reaction of an electron-rich species (nucleophile) with an electron-deficient species (electrophile). youtube.comlibretexts.orgyoutube.com In the context of alkenes, the pi bond breaks to form two new sigma bonds. libretexts.org While not a direct functionalization of the piperazine ring itself, electrophilic addition is a key step in building side chains like the ethanol (B145695) group in 4-Cyclopropyl-1-piperazineethanol. For conjugated dienes, electrophilic addition can result in both 1,2- and 1,4-addition products, with the distribution depending on kinetic and thermodynamic control. youtube.com

Cross-Coupling Reactions: Recent advances have enabled the direct C-H functionalization of piperazines through various catalytic methods. mdpi.com Photoredox catalysis, for example, has been used for the C-H arylation of N-Boc protected piperazines. mdpi.com This method uses an iridium-based photoredox catalyst to generate an α-amino radical that can couple with various partners. mdpi.com Another approach involves direct C-H lithiation of N-Boc-protected piperazines, which is particularly useful for introducing acyl groups at the C2 position. mdpi.com These modern methods provide powerful alternatives to traditional, often lengthy, synthetic routes. mdpi.com

Methodologies for Stereoselective Introduction of the Cyclopropyl (B3062369) Moiety

The cyclopropyl group is a common structural feature in many pharmaceuticals. digitellinc.com Its introduction with controlled stereochemistry is a critical aspect of synthesis. Key methods include:

Simmons-Smith Cyclopropanation: This is a classic and powerful method for converting alkenes into cyclopropanes. nih.gov Modifications using diethylzinc (B1219324) and diiodomethane (B129776) (Furukawa's reagent) or zinc carbenoids with electron-withdrawing groups have improved its reactivity. nih.gov Catalytic asymmetric versions of this reaction, particularly for allylic alcohols, have been developed, though with some limitations. nih.gov

Tandem Reactions: One-pot procedures that combine multiple synthetic steps without isolating intermediates can maximize yield and efficiency. nih.gov For instance, an asymmetric alkyl addition to an α,β-unsaturated aldehyde can generate an allylic zinc alkoxide, which then undergoes a directed diastereoselective cyclopropanation to produce cyclopropyl alcohols with high stereoselectivity. nih.gov

From gem-Bis(boronates): A recent method allows for the construction of cyclopropyl diboronates from gem-bis(boronates) and thianthrenium salts. nih.gov This process involves a 1,2-boronate rearrangement and provides a scalable, stereocontrolled route to polysubstituted cyclopropanes. nih.gov

Formal Nucleophilic Substitution: Chiral, enantiomerically enriched cyclopropanes can be synthesized via the diastereoselective formal nucleophilic substitution of bromocyclopropanes. mdpi.com This method proceeds through a reactive cyclopropene (B1174273) intermediate. mdpi.com

The choice of method often depends on the specific substrate and the desired stereochemical outcome. researchgate.net

Green Chemistry Principles Applied to Piperazine-Ethanol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgsigmaaldrich.com Key principles include waste prevention, atom economy, and the use of catalysis. acs.orgsigmaaldrich.com

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.comresearchgate.netnih.gov The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and increase product yields. researchgate.netnih.gov For the synthesis of monosubstituted piperazine derivatives, microwave irradiation has been shown to be more efficient than conventional heating methods, providing comparable yields in much shorter times. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including 2-amino-2-chromenes using piperazine as a catalyst under solvent-free conditions. researchgate.net

| Reactant | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Piperazine + Methyl Chloroformate | Conventional Heating | 3 hours | ~70% |

| Microwave | 10 minutes | ~75% | |

| Piperazine + Benzyl Chloride | Conventional Heating | 5 hours | ~80% |

| Microwave | 15 minutes | ~85% |

Catalytic Approaches and Atom Economy Optimization

Catalytic Approaches: Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled, minimizing waste. acs.orgnumberanalytics.com Ruthenium-based pincer complexes have been investigated for the selective amination of diethanolamine (B148213), a potential precursor for piperazine synthesis. researchgate.net While direct catalytic conversion of diethanolamine to piperazine can be low-yielding, a two-step approach involving mono-amination followed by cyclization with a coupling reagent like phosphorus pentachloride has been proposed as a more efficient pathway. researchgate.net The use of catalysts is a cornerstone of green chemistry, aiming to increase reaction efficiency and reduce energy consumption. numberanalytics.com

Atom Economy: Developed by Barry Trost, atom economy is a measure of how many atoms of the reactants are incorporated into the final desired product. acs.orgnumberanalytics.com Synthetic methods should be designed to maximize atom economy, thus minimizing waste. acs.orgnumberanalytics.comresearchgate.net For example, addition reactions have a 100% atom economy in principle, as all reactant atoms are incorporated into the product. acs.org In contrast, substitution or elimination reactions generate byproducts, leading to lower atom economy. researchgate.net Optimizing reactant utilization, using stoichiometric amounts, recycling catalysts, and minimizing the use of protecting groups are all strategies to improve atom economy. numberanalytics.com The Process Mass Intensity (PMI) is another metric used, particularly in the pharmaceutical industry, to measure the total mass of materials used to produce a certain mass of product, providing a broader view of the process's greenness. acs.orgunibo.it

Solvent-Free and Environmentally Benign Reaction Conditions

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes that minimize waste, energy consumption, and the use of hazardous solvents. The synthesis of piperazine derivatives has benefited significantly from these "green chemistry" approaches, particularly through the adoption of solvent-free reactions and microwave-assisted synthesis. researchgate.net

Microwave irradiation has emerged as a powerful tool to accelerate reactions, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. nih.govscipublications.comnih.gov For instance, the synthesis of monosubstituted piperazine derivatives, which can take several hours under reflux, can be completed in much shorter times using microwave-assisted techniques, making the process more efficient. nih.gov Studies comparing conventional heating with microwave-assisted synthesis for various piperazine derivatives consistently demonstrate the latter's superiority, offering good yields, easy work-up procedures, and a dramatic reduction in reaction time from hours to minutes. scipublications.commdpi.com

Solvent-free reaction conditions represent another cornerstone of green synthetic chemistry. The synthesis of 2-(x-(piperazin-1-yl)phenyl)-4,5-dihydrothiazole, an N-arylpiperazine derivative, has been successfully achieved by heating a mixture of the appropriate benzonitrile, 2-aminoethane-1-thiol hydrochloride, and sodium hydroxide (B78521) at 80 °C without any solvent. nih.gov Similarly, an efficient and environmentally friendly procedure for synthesizing 2,5-piperazinediones involves the microwave irradiation of N-Boc dipeptide esters under solvent-free conditions, which also results in higher yields and drastically reduced reaction times compared to conventional heating. researchgate.net

The use of greener solvents, such as ethanol, is another key strategy. A base-induced, three-component reaction to synthesize 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles proceeds effectively in ethanol, which is a more environmentally friendly alternative to solvents like DMF or DMSO. mdpi.comresearchgate.net This reaction is also insensitive to water and dioxygen, simplifying the procedure. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Piperazine Derivatives

| Synthesis Type | Method | Reaction Time | Yield | Source(s) |

|---|---|---|---|---|

| 3,5-Disubstituted 1,2,4-Triazole based Piperazine | Conventional | Several hours | Moderate | scipublications.com |

| 3,5-Disubstituted 1,2,4-Triazole based Piperazine | Microwave | A few minutes | Good | scipublications.com |

| Coumarin based 1,3,5-triazinyl piperazines | Conventional | N/A | Lower | nih.gov |

| Coumarin based 1,3,5-triazinyl piperazines | Microwave | 90-95% reduction | Increased | nih.gov |

| 2,5-Piperazinediones | Conventional (200 °C) | 2–4.5 hours | Moderate | researchgate.net |

| 2,5-Piperazinediones | Microwave (Solvent-Free) | 2–8 minutes | Higher | researchgate.net |

| Acetamide Derivatives | Conventional (70 °C) | 2–3 hours | Moderate (~60%) | mdpi.com |

| Acetamide Derivatives | Microwave (65-70 °C) | A few minutes | Good | mdpi.com |

Stereoselective Synthesis of Piperazine-Ethanol Scaffolds

The three-dimensional structure of a drug molecule is critical to its biological activity. Consequently, the development of synthetic methods that allow for precise control over stereochemistry is of paramount importance. nih.gov For piperazine scaffolds, where substitution on the carbon atoms of the ring can create one or more stereogenic centers, stereoselective synthesis is crucial for accessing specific, biologically active isomers. rsc.orgrsc.org While numerous methods exist for N-substituted piperazines, the synthesis of enantiomerically pure C-substituted piperazines remains a significant challenge, driving the development of novel asymmetric methodologies. rsc.orgnih.gov

Design and Application of Chiral Auxiliaries and Catalysts

Two primary strategies are employed to induce stereoselectivity in the synthesis of piperazine scaffolds: the use of chiral auxiliaries and the application of chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. A notable example is the use of (R)-(−)-phenylglycinol as a chiral auxiliary for the asymmetric synthesis of (R)-(+)-2-methypiperazine. rsc.orgnih.gov In this multi-step process, the chirality of phenylglycinol guides the diastereoselective methylation of an intermediate 2-oxopiperazine, which ultimately yields the desired enantiomerically pure product after removal of the auxiliary. nih.gov

Chiral Catalysts: Chiral catalysts, including metal complexes with chiral ligands and enzymes (biocatalysts), offer a more atom-economical approach to asymmetric synthesis.

Organometallic Catalysis: Palladium catalysts are frequently used in the asymmetric synthesis of piperazine derivatives. For example, the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones can generate highly enantioenriched tertiary piperazin-2-ones. caltech.edu This reaction utilizes a palladium complex with a chiral PHOX ligand to control the stereochemical outcome. caltech.edu Similarly, the enantioselective addition of dialkylzincs to aldehydes can be catalyzed by chiral piperazines themselves, acting as the chiral ligand for the zinc metal. rsc.org

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of ketones to produce chiral alcohols, which are key intermediates for piperazine-ethanol scaffolds. nih.gov For example, the enzyme alcohol dehydrogenase from Rhodococcus erythropolis can reduce 3,5-bistrifluoromethylphenyl ketone to the corresponding (S)-ethanol with excellent enantiomeric excess (>99.9%). nih.gov This biocatalytic approach provides access to enantiomerically pure building blocks for more complex molecules. nih.gov

Table 2: Examples of Chiral Auxiliaries and Catalysts in Piperazine Synthesis

| Strategy | Reagent/Catalyst | Application | Outcome | Source(s) |

|---|---|---|---|---|

| Chiral Auxiliary | (R)-(−)-Phenylglycinol | Asymmetric synthesis of 2-methylpiperazine | Diastereoselective methylation (>90% de) | rsc.orgnih.gov |

| Chiral Ligand | (-)-Sparteine | Kinetic resolution of 2-aryl-4-methylenepiperidines | High enantiomeric ratios | acs.org |

| Organometallic Catalyst | Palladium complex with PHOX ligand | Enantioselective synthesis of α-tertiary piperazin-2-ones | Good to excellent yields and enantioselectivities | caltech.edu |

| Biocatalyst | Alcohol Dehydrogenase (from R. erythropolis) | Asymmetric reduction of a ketone to a chiral alcohol | >98% conversion, >99.9% e.e. | nih.gov |

| Biocatalyst | Ketoreductase (KRED) | Asymmetric reduction of a ketoester to a chiral alcohol | 82% isolated yield, >99.5% e.e. | nih.gov |

Diastereoselective and Enantioselective Routes to Substituted Piperazine-Ethanol Systems

Building on the principles of asymmetric synthesis, specific routes have been developed to afford diastereomerically and enantiomerically enriched piperazine systems.

Diastereoselective Routes: These methods aim to control the relative stereochemistry between two or more stereocenters.

Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of trans-2,6-disubstituted piperazines. rsc.orgorganic-chemistry.org The starting aminoalkene substrates are prepared from homochiral cyclic sulfamidates, and the subsequent palladium-catalyzed cyclization proceeds with high diastereoselectivity. rsc.org

Iridium-Catalyzed [3+3] Cycloaddition: A novel method for synthesizing C-substituted piperazines involves an iridium-catalyzed head-to-head coupling of imines. nih.gov This atom-economical process is highly diastereoselective, leading to the formation of a single, previously unreported diastereoisomer under mild conditions. nih.gov

Enantioselective Routes: These methods establish a specific absolute stereochemistry at a newly formed stereocenter.

Palladium-Catalyzed Allylic Alkylation: As mentioned previously, the palladium-catalyzed decarboxylative allylic alkylation is a powerful tool for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. caltech.edu These intermediates can then be reduced to the corresponding chiral piperazines, providing access to unique, three-dimensionally complex scaffolds for drug discovery. caltech.edu

Catalytic Asymmetric Tandem Allylic Substitution: The reaction of (Z)-1,4-bis(isopropoxycarbonyloxy)-2-butene with 1,2-bis-(benzylamino)ethane, catalyzed by a palladium complex with the chiral ligand 2-(phosphinophenyl)pyridine, yields optically active 1,4-dibenzyl-2-vinylpiperazine with high yield (88%) and enantioselectivity (86% ee). rsc.org

Table 3: Selected Stereoselective Routes to Substituted Piperazines

| Route | Catalyst/Reagent | Selectivity | Product Type | Source(s) |

|---|---|---|---|---|

| Intramolecular Hydroamination | Palladium Catalyst | Diastereoselective | trans-2,6-Disubstituted Piperazines | rsc.orgorganic-chemistry.org |

| [3+3] Cycloaddition | Iridium Catalyst | Diastereoselective | C-Substituted Piperazines (single diastereomer) | nih.gov |

| Decarboxylative Allylic Alkylation | Palladium/PHOX Ligand | Enantioselective | α-Tertiary Piperazin-2-ones | caltech.edu |

| Tandem Allylic Substitution | Palladium/Chiral Pyridine Ligand | Enantioselective | 2-Vinylpiperazine (86% ee) | rsc.org |

Mechanistic and Kinetic Studies of 4 Cyclopropyl 1 Piperazineethanol and Its Derivatives

Reaction Mechanism Elucidation for Piperazine (B1678402) Ring Transformations

The formation and transformation of the piperazine ring are central to the synthesis and reactivity of its derivatives. One notable method for constructing substituted piperazines is through palladium-catalyzed decarboxylative cyclization. This process involves the reaction of propargyl carbonates with bis-nitrogen nucleophiles, such as substituted ethylenediamine (B42938) derivatives. acs.org The reaction proceeds under mild conditions and demonstrates a high degree of stereo- and regiochemical control, allowing for the synthesis of a wide array of piperazine and piperazinone compounds. acs.org For instance, the reaction of gem-dimethyl-substituted propargylic carbonate yields the corresponding piperazine derivative, highlighting the tolerance of the reaction to steric hindrance. acs.org

Another relevant transformation involves the manganese(III) acetate-mediated radical cyclization of piperazine-substituted acryloyl compounds with 1,3-dicarbonyls to form dihydrofuran derivatives. The proposed mechanism suggests that the reaction initiates with the formation of an alpha-carbon radical from the dicarbonyl compound, which then adds to the unsaturated system of the acryloyl piperazine. nih.gov Subsequent oxidation and intramolecular cyclization lead to the final dihydrofuran product. nih.gov These studies provide insight into the versatility of the piperazine scaffold in participating in complex ring-forming reactions.

Table 1: Examples of Piperazine Ring Formation Reactions

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|

| Palladium-Catalyzed Decarboxylative Cyclization | Propargyl carbonates, Substituted ethylenediamines | Palladium catalyst | Substituted piperazines/piperazinones | acs.org |

| Radical Cyclization | Piperazine-substituted acryloyls, 1,3-dicarbonyls | Mn(OAc)₃ | Dihydrofuran derivatives | nih.gov |

Protonation Equilibria and Tautomerism within the Piperazine-Ethanol Framework

Tautomerism, the interconversion of structural isomers, is also a consideration for piperazine derivatives, particularly those with carbonyl functionalities. For example, in the synthesis of piperazinones, the product can potentially exist in enamine, imine, or endocyclic enamine tautomeric forms. acs.org In one reported case, the piperazinone product was isolated in its enamine form, with an exocyclic double bond. acs.org Patents related to substituted piperazine compounds also acknowledge the potential for these molecules to exist as various stereoisomers and tautomers, which can influence their properties and applications. wipo.int

Chemical Kinetics of Functional Group Interconversions on the 4-Cyclopropyl-1-piperazineethanol Scaffold

The functional groups of this compound, namely the cyclopropyl (B3062369) group and the ethanol (B145695) substituent, can undergo various interconversions. A key reaction is the N-dealkylation of the cyclopropyl group, a process often catalyzed by enzymes like cytochrome P450. nih.govku.edu The mechanism of this reaction has been a subject of investigation, with two primary pathways proposed: single electron transfer (SET) and hydrogen atom transfer (HAT).

Studies on the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a SET enzyme, showed that the reaction proceeds via an aminium cation radical. This intermediate undergoes exclusive cyclopropyl ring fragmentation. nih.gov In contrast, cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine appears to proceed through a HAT mechanism, yielding cyclopropanone (B1606653) hydrate (B1144303) without ring opening. ku.edu The specific pathway can be influenced by the nature of the oxidizing agent and the substitution on the cyclopropylamine.

The ethanol substituent on the piperazine ring can also undergo functional group interconversions, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups like halides or esters through standard organic synthesis methods. ub.eduorganic-chemistry.orgvanderbilt.eduorganic-chemistry.org

Table 2: Mechanistic Aspects of N-Dealkylation of Cyclopropylamines

| Enzyme/Catalyst | Proposed Mechanism | Key Intermediate | Fate of Cyclopropyl Group | Ref |

|---|---|---|---|---|

| Horseradish Peroxidase | Single Electron Transfer (SET) | Aminium cation radical | Ring fragmentation | nih.gov |

| Cytochrome P450 | Hydrogen Atom Transfer (HAT) | Not specified | Formation of cyclopropanone hydrate | ku.edu |

| Non-heme Manganese Catalysts | Single Electron Transfer (SET) | Radical cation | N/A | mdpi.com |

Investigations into Degradation Pathways and Atmospheric Reactivity of Piperazine Derivatives

The atmospheric fate of piperazine and its derivatives is of environmental interest due to their potential use in carbon capture technologies. nih.govresearchgate.net The primary degradation pathway in the atmosphere is initiated by reaction with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. nih.govresearchgate.net

For piperazine, the reaction with OH radicals is very rapid, with a determined rate coefficient of kOH-piperazine = (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 307 ± 2 K. nih.gov This reaction can proceed through either H-abstraction from a C-H bond or an N-H bond. Theoretical and experimental studies suggest that abstraction from C-H sites is the dominant pathway. nih.govacs.org The subsequent reactions of the resulting carbon-centered radicals with molecular oxygen can lead to the formation of cyclic imines, cyclic amides, or ring-opened products. acs.org

Reaction with chlorine radicals (•Cl) is another important atmospheric removal pathway, particularly in polluted environments. nih.govresearchgate.net This reaction with piperazine exclusively leads to the formation of N-centered radicals, which can then react with nitrogen oxides (NOx) to produce potentially harmful nitrosamines and nitramines. nih.govresearchgate.netnih.gov The yield of these products depends on the concentration of NOx. nih.gov While the specific kinetics for this compound are not detailed, it is expected to follow similar degradation pathways, influenced by the presence of the cyclopropyl and ethanol substituents.

Table 3: Atmospheric Reaction Rate Coefficients for Piperazine

| Radical | Rate Coefficient (k) | Temperature (K) | Conditions | Ref |

|---|---|---|---|---|

| OH | (2.8 ± 0.6) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 307 ± 2 | 1014 ± 2 hPa | nih.gov |

| OH | ~2.3 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 298 | - | nih.gov |

| Cl | 4.7 × 10⁻¹⁰ cm⁻³ molecule⁻¹ s⁻¹ | 278.15 | - | researchgate.net |

Computational and Theoretical Investigations of 4 Cyclopropyl 1 Piperazineethanol

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information on electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) has become a widely used method for studying hybrid materials and piperazine (B1678402) derivatives due to its favorable balance of computational cost and accuracy. jksus.org This approach is effective for predicting a variety of molecular properties, including structural, electronic, and vibrational characteristics. jksus.org In the study of piperazine-containing systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. acs.org

Table 1: Typical Parameters for DFT Calculations on Piperazine Systems

| Parameter | Common Selection | Purpose |

| Functional | B3LYP, M06-2X, ωB97XD | Approximates the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p), def2-QZVP | Defines the set of functions used to build molecular orbitals. |

| Solvation Model | PCM, SMD | Simulates the effect of a solvent on the molecule. |

| Task | Geometry Optimization, Frequency Calculation, NMR | Determines the lowest energy structure, vibrational modes, or magnetic shielding. |

While DFT is a powerful tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer greater accuracy for predicting molecular properties, albeit at a higher computational cost. These post-Hartree-Fock methods are often used to benchmark results obtained from DFT calculations. researchgate.net

For piperazine derivatives, ab initio calculations can provide highly reliable data on conformational energies, bond lengths, and bond angles. iaea.org They are particularly useful for studying systems where electron correlation effects are significant. researchgate.net These methods can accurately predict thermochemical data and are instrumental in developing a quantitative understanding of molecular structures, which can then be compared with experimental gas-phase measurements. researchgate.net

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For compounds like 4-Cyclopropyl-1-piperazineethanol, MD simulations reveal crucial information about their behavior in solution and their interactions with other molecules, such as solvent molecules or biological targets. nih.govnih.gov

These simulations can model how the piperazine ring and its substituents interact with a water or lipid environment, providing insights into properties like solubility and membrane permeability. nih.gov MD studies on related piperazine compounds have shown that stable backbone-backbone interactions can occur through hydrogen bonding and π-π stacking. nih.gov By simulating the dynamic behavior of the molecule, researchers can identify key intermolecular interactions, such as the formation of hydrogen bonds between the ethanol's hydroxyl group and surrounding water molecules, which are critical for its solvation. nih.gov The simulations can also reveal the preferred protonation states of the piperazine nitrogen atoms at physiological pH, a key factor in receptor binding. nih.gov

Analysis of Non-Covalent Interactions and Intramolecular Hydrogen Bonding in Piperazine-Cyclopropyl Systems

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and function of molecules. rsc.org In piperazine-cyclopropyl systems, these interactions include van der Waals forces, dipole-dipole interactions, and hydrogen bonds. researchgate.net The cyclopropyl (B3062369) group contributes to hydrophobic and van der Waals interactions, while the piperazine nitrogens and the ethanol's hydroxyl group are key sites for hydrogen bonding.

A particularly important feature in molecules with structures similar to this compound is the potential for intramolecular hydrogen bonding (IHB). An IHB can form between the hydrogen of the ethanol's hydroxyl group and one of the nitrogen atoms of the piperazine ring. rsc.org The formation of such a bond can have significant consequences, as it may shield the polar groups, effectively reducing the molecule's polarity and potentially improving its ability to cross biological membranes. rsc.org The strength and geometry of these hydrogen bonds can be investigated using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis. acs.orgresearchgate.net

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Participating Groups | Significance |

| Intramolecular H-Bond | Ethanol (B145695) -OH and Piperazine N | Influences conformation and molecular polarity. rsc.org |

| Intermolecular H-Bond | Ethanol -OH, Piperazine N with solvent (e.g., water) | Governs solvation and solubility. |

| Van der Waals Forces | Cyclopropyl group, hydrocarbon backbone | Contribute to overall molecular packing and hydrophobic interactions. researchgate.net |

| Dipole-Dipole | Polar C-N, C-O, O-H bonds | Influence intermolecular orientation and electrostatic interactions. |

Computational Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. For the synthesis of N-substituted piperazines like this compound, computational methods can be used to model reaction pathways and identify transition states. nih.gov This analysis helps in understanding reaction kinetics and optimizing synthetic procedures.

Common synthetic routes to such compounds involve the N-alkylation of a piperazine precursor or reductive amination. mdpi.com Theoretical models can calculate the activation energies for different potential pathways, providing insight into which route is more favorable. For instance, modeling the palladium-catalyzed cyclization reactions used to form substituted piperazine rings can help rationalize the observed stereo- and regiochemical outcomes. acs.org By calculating the structures and energies of transition states, chemists can gain a deeper understanding of the factors that control the reaction, leading to the rational design of more efficient syntheses. nih.gov

Advanced Derivatization and Functionalization Strategies for 4 Cyclopropyl 1 Piperazineethanol

Selective Functionalization at Nitrogen Atoms of the Piperazine (B1678402) Ring

The piperazine ring contains two secondary amine centers, N1 and N4, with differing nucleophilicity and steric accessibility. The N1 nitrogen is directly attached to a cyclopropyl (B3062369) group, while the N4 nitrogen is substituted with a 2-hydroxyethyl group. This inherent asymmetry allows for selective functionalization under controlled reaction conditions.

Common strategies for functionalizing piperazine nitrogens include N-alkylation, N-arylation, N-acylation, and reductive amination. mdpi.commdpi.com The choice of reagents, solvent, and temperature can direct the reaction to a specific nitrogen atom. For instance, the N4 nitrogen, being less sterically hindered, is generally more reactive towards bulky electrophiles. Conversely, the electronic properties of the cyclopropyl group can influence the basicity and nucleophilicity of the adjacent N1 nitrogen.

The N-4 nitrogen of a piperazine can serve as a basic amine, while the N-1 nitrogen can be used to introduce other functional groups. nih.gov A common approach for achieving selectivity involves the initial protection of one nitrogen atom, followed by the functionalization of the other, and a subsequent deprotection step. However, direct selective functionalization is often achievable by exploiting the subtle differences in reactivity.

Below is a table summarizing potential selective functionalization reactions at the nitrogen atoms of 4-Cyclopropyl-1-piperazineethanol.

| Reaction Type | Target Nitrogen | Reagents and Conditions | Potential Product Class |

| N-Alkylation | N4 (less hindered) | Alkyl halide (e.g., Benzyl bromide), K₂CO₃, Acetonitrile (B52724), reflux | N1-Cyclopropyl-N4-alkyl-piperazine-ethanol derivatives |

| N-Acylation | N4 (less hindered) | Acid chloride (e.g., Benzoyl chloride), Triethylamine, Dichloromethane, 0 °C to RT | N1-Cyclopropyl-N4-acyl-piperazine-ethanol derivatives |

| Reductive Amination | N4 (less hindered) | Aldehyde/Ketone, NaBH(OAc)₃, Dichloroethane | N1-Cyclopropyl-N4-substituted ethyl-piperazine-ethanol derivatives |

| Buchwald-Hartwig Amination | N1 or N4 | Aryl halide, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl-N'-Cyclopropyl-piperazine-ethanol derivatives |

Carbon-Carbon Bond Forming Reactions on the Cyclopropyl and Ethanol (B145695) Moieties

Beyond the piperazine ring itself, the cyclopropyl and ethanol substituents offer further opportunities for structural modification through carbon-carbon bond formation.

The cyclopropyl group, while generally stable, can participate in specific reactions. Its unique electronic properties, resembling those of a double bond, can be exploited in certain transition-metal-catalyzed processes. Ring-opening reactions of cyclopropylmethyl systems, often initiated by the formation of a cationic or radical intermediate, can lead to homoallylic structures, providing a pathway to more complex molecules. researchgate.netwiley.com

The ethanol moiety provides a reactive handle for a variety of C-C bond-forming transformations. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. The resulting carbonyl group can then undergo a plethora of well-established reactions, including:

Wittig Reaction: Conversion of the aldehyde to an alkene. vanderbilt.edu

Grignard Reaction: Addition of an organometallic reagent to the aldehyde to form a secondary alcohol.

Aldol Condensation: Reaction of the aldehyde with an enolate to form a β-hydroxy carbonyl compound. vanderbilt.edu

These transformations significantly expand the structural diversity achievable from the this compound scaffold.

The table below outlines several C-C bond-forming strategies for the cyclopropyl and ethanol moieties.

| Target Moiety | Reaction Type | Intermediate Step | Reagents and Conditions | Potential Product Class |

| Ethanol | Wittig Reaction | Oxidation of alcohol to aldehyde (e.g., PCC, DMP) | Phosphonium ylide (e.g., Ph₃P=CH₂) | Vinyl-piperazine derivatives |

| Ethanol | Grignard Addition | Oxidation of alcohol to aldehyde (e.g., PCC, DMP) | Organomagnesium halide (e.g., CH₃MgBr) | Substituted secondary alcohol derivatives |

| Ethanol | Horner-Wadsworth-Emmons | Oxidation of alcohol to aldehyde (e.g., PCC, DMP) | Phosphonate carbanion | α,β-Unsaturated esters |

| Cyclopropyl | Ring-Opening/Annulation | Formation of cyclopropylcarbinyl cation | Acid catalysis, Nucleophile | Homoallylic derivatives researchgate.net |

Cyclization and Heterocyclic Ring Formation using this compound as a Precursor

The presence of multiple reactive sites—the two piperazine nitrogens and the terminal hydroxyl group—makes this compound an excellent precursor for the synthesis of novel bicyclic and polycyclic heterocyclic systems. nih.gov Intramolecular cyclization reactions can lead to the formation of fused or bridged ring systems, significantly increasing molecular complexity and rigidity.

One common strategy involves the reaction of the ethanol moiety's hydroxyl group and the adjacent N4 nitrogen with a suitable dielectrophile. For example, reaction with phosgene (B1210022) or a phosgene equivalent could yield a fused oxazinone ring. Similarly, intramolecular dehydration or cyclization under acidic conditions could lead to the formation of various bicyclic structures.

The Paal-Knorr synthesis, a classic method for constructing five-membered heterocycles, could be adapted by first functionalizing the N4 nitrogen with a group that can be converted into a 1,4-dicarbonyl system. youtube.com Subsequent acid-catalyzed cyclization would then yield a pyrrole- or furan-fused piperazine.

The following table presents potential cyclization strategies starting from this compound.

| Functional Groups Involved | Reaction Type | Reagent | Resulting Heterocyclic System |

| N4-H and O-H | Condensation/Cyclization | Phosgene or equivalent | Fused Oxazinone |

| N4-H and O-H | Condensation/Cyclization | 1,1'-Carbonyldiimidazole (CDI) | Fused Imidazolidinone |

| N1-H and O-H (after N4 protection) | Intramolecular Dehydration | Strong acid, heat | Bridged ether linkage |

| N4-H and a new side chain | Pictet-Spengler Reaction | Aldehyde, Acid | Fused Tetrahydroisoquinoline-like system |

Conjugation and Scaffold Diversification for Functional Molecules

The this compound framework serves as a valuable scaffold for the development of functional molecules, particularly in the field of medicinal chemistry. The piperazine ring is considered a "privileged scaffold" due to its frequent occurrence in bioactive compounds and its ability to improve pharmacokinetic properties. nih.gov The combination with a cyclopropyl group, another important pharmacophore, further enhances its potential. nih.gov

Conjugation: The secondary amine at N4 and the terminal hydroxyl group are ideal handles for conjugation to other molecules. This allows for the attachment of:

Pharmacophores: Linking the scaffold to a known bioactive molecule to create hybrid drugs with potentially improved properties.

Fluorescent Dyes: Creating probes for biological imaging and assays.

Biomolecules: Attaching the scaffold to peptides or other biological entities to modulate their function or delivery.

Scaffold Diversification: This involves creating a library of related compounds by systematically modifying the scaffold at its various reactive sites. nih.gov By reacting the N4-H, O-H, and potentially the N1-H groups with a diverse set of building blocks (e.g., various alkyl halides, acyl chlorides, aldehydes), a large number of analogs can be rapidly synthesized. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery, allowing researchers to fine-tune the properties of a lead compound. Chemoenzymatic strategies can also be employed for the diversification of such scaffolds. nih.gov

The table below illustrates approaches for scaffold diversification and conjugation.

| Strategy | Reactive Site | Type of Modification/Conjugate | Application |

| Diversification | N4-H | Library of amides via acylation | Structure-Activity Relationship (SAR) studies |

| Diversification | O-H | Library of ethers via Williamson ether synthesis | Modulating lipophilicity and hydrogen bonding |

| Conjugation | N4-H or O-H | Attachment of a known drug molecule | Creating hybrid therapeutics |

| Conjugation | O-H | Esterification with a fluorophore-carboxylic acid | Development of fluorescent probes |

Analytical Methodologies for Comprehensive Structural Elucidation and Characterization

Advanced Spectroscopic Techniques, including NMR (¹H and ¹³C), IR, and Mass Spectrometry

Spectroscopic methods are fundamental to the structural elucidation of 4-Cyclopropyl-1-piperazineethanol, offering detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the cyclopropyl (B3062369), piperazine (B1678402), and ethanol (B145695) moieties. Based on data for analogous structures like 1-(2-hydroxyethyl)piperazine, the protons of the hydroxyethyl (B10761427) group would likely appear as triplets. chemicalbook.com The piperazine ring protons typically manifest as complex multiplets. The cyclopropyl group protons would present as a characteristic set of multiplets in the upfield region of the spectrum. For instance, in related cyclopropyl-containing compounds, these protons appear at specific chemical shifts that confirm the integrity of the cyclopropyl ring.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the parent structure, 1-(2-hydroxyethyl)piperazine, characteristic peaks for the carbons in the piperazine ring and the hydroxyethyl group are well-documented. guidechem.com The introduction of the cyclopropyl group at the N-4 position would introduce additional signals at distinct chemical shifts, which can be predicted based on data from other cyclopropyl-piperazine derivatives. mdpi.com The chemical shifts for the piperazine ring carbons would also be influenced by the N-cyclopropyl substitution. A complete assignment of the ¹³C NMR spectrum can be achieved using techniques like HMQC and HMBC, which reveal one-bond and multiple-bond carbon-hydrogen correlations, respectively. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. guidechem.com Characteristic C-H stretching vibrations for the aliphatic piperazine and cyclopropyl groups would be observed in the 2800-3000 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely appear around 1050 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the piperazine ring and the loss of the hydroxyethyl group, leading to characteristic fragment ions. For example, the fragmentation of piperazine derivatives often results in ions with specific m/z values that are indicative of the piperazine core. unodc.org

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Technique | Functional Group/Proton Environment | **Predicted Chemical Shift (ppm) or Wavenumber (cm⁻¹) ** | Reference/Analogy |

| ¹H NMR | Cyclopropyl-H | Upfield multiplets | General cyclopropane (B1198618) derivatives |

| Piperazine-H (ring) | Multiplets | 1-(2-Hydroxyethyl)piperazine chemicalbook.com | |

| -CH₂- (piperazine-ethanol link) | Triplet | 1-(2-Hydroxyethyl)piperazine chemicalbook.com | |

| -CH₂- (ethanol-OH) | Triplet | 1-(2-Hydroxyethyl)piperazine chemicalbook.com | |

| -OH | Singlet (broad) | 1-(2-Hydroxyethyl)piperazine chemicalbook.com | |

| ¹³C NMR | Cyclopropyl-C | Upfield signals | 1-(4-Chlorophenyl)cyclopropylmethanone mdpi.com |

| Piperazine-C (ring) | Aliphatic signals | 1,4-Bis(2-hydroxyethyl)piperazine chemicalbook.com | |

| -CH₂- (piperazine-ethanol link) | Aliphatic signal | 1,4-Bis(2-hydroxyethyl)piperazine chemicalbook.com | |

| -CH₂- (ethanol-OH) | Aliphatic signal | 1,4-Bis(2-hydroxyethyl)piperazine chemicalbook.com | |

| IR | O-H Stretch | 3200-3600 cm⁻¹ (broad) | 1-(2-Hydroxyethyl)piperazine guidechem.com |

| C-H Stretch (aliphatic) | 2800-3000 cm⁻¹ | General alkanes | |

| C-O Stretch | ~1050 cm⁻¹ | Primary alcohols | |

| MS (EI) | Molecular Ion [M]⁺ | Corresponding to C₉H₁₈N₂O | - |

| Piperazine ring fragments | Characteristic piperazine fragments | Piperazine derivatives unodc.org |

High-Resolution Chromatographic Separation and Purity Assessment (GC-MS, LC-MS)

Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for confirming its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of piperazine derivatives, GC-MS methods have been developed that allow for the separation and identification of various analogues. nih.govresearchgate.net this compound, being a relatively small molecule, could potentially be analyzed by GC-MS, possibly after derivatization of the hydroxyl group to increase its volatility. The mass spectrometer detector would provide mass spectra of the eluting peaks, allowing for positive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS. For the analysis of piperazine derivatives, various LC-MS methods have been reported, often used for the detection of these compounds in complex matrices. semanticscholar.orgnih.gov A reversed-phase HPLC column would likely be used for the separation, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. The mass spectrometer provides detection and structural information.

Elemental Analysis for Precise Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, and oxygen) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula of this compound (C₉H₁₈N₂O). A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. While specific data for this compound is not available, the principle remains a cornerstone of chemical characterization. mdpi.com

Table: Theoretical Elemental Composition of this compound (C₉H₁₈N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 63.49 |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 10.66 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.46 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.40 |

| Total | 170.256 | 100.00 |

Application of Advanced Hyphenated Techniques (e.g., HR-MS/MS)

High-resolution tandem mass spectrometry (HR-MS/MS) provides highly accurate mass measurements and detailed structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS can determine the mass of the molecular ion with very high precision, allowing for the unambiguous determination of the elemental composition. This is a powerful tool for confirming the molecular formula of this compound. For instance, HRMS analysis of related piperazine derivatives has been successfully used to confirm their calculated molecular formulas. amazonaws.com

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion of this compound would be selected and subjected to collision-induced dissociation (CID). This would generate a series of product ions, revealing the fragmentation pathways of the molecule. The fragmentation pattern can provide detailed structural information, confirming the connectivity of the cyclopropyl, piperazine, and ethanol moieties. Studies on the fragmentation of other piperazine analogues have shown characteristic losses and fragment ions that can be used to identify the core structure. amazonaws.comnih.gov This technique is particularly valuable for distinguishing between isomers and for the structural elucidation of unknown compounds.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-Cyclopropyl-1-piperazineethanol to ensure high yield and purity?

Methodological Answer:

Synthesis of this compound requires precise control of parameters:

- Temperature : Moderate heating (e.g., 60–80°C) to avoid side reactions, as seen in analogous piperazine derivatives .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution between cyclopropyl groups and piperazine intermediates .

- Catalysis : Use of mild bases (e.g., K₂CO₃) to deprotonate hydroxyl groups without degrading sensitive substituents .

- Purification : Column chromatography or recrystallization to isolate the product, followed by characterization via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) to confirm structural integrity .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies protons on the cyclopropyl and piperazine moieties, while ¹³C NMR confirms carbon environments (e.g., cyclopropyl C–C bonds at ~5–10 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : Electrospray Ionization (ESI-MS) or HRMS determines molecular weight (e.g., expected m/z ~184.23 for C₉H₁₆N₂O) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detects functional groups (e.g., O–H stretch at ~3200–3600 cm⁻¹, N–H in piperazine at ~3300 cm⁻¹) .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ ~210–254 nm) quantifies purity (>95% for research-grade material) .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors, where piperazine derivatives are common ligands). Focus on cyclopropyl’s steric effects on binding affinity .

- QSAR Studies : Build Quantitative Structure-Activity Relationship models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with observed activity (e.g., antimicrobial or CNS modulation) .

- MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes over time, identifying key residues (e.g., hydrophobic pockets accommodating cyclopropyl groups) .

Advanced: What strategies resolve contradictions in thermodynamic stability data for this compound?

Methodological Answer:

- Replicate Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy of formation (ΔfH°) and compare with literature values (e.g., NIST-reported ΔfH°liquid for 1-Piperazineethanol: -227.6 kJ/mol ).

- Kinetic Stability Assays : Conduct accelerated stability studies under varied pH/temperature to identify decomposition pathways (e.g., cyclopropyl ring-opening under acidic conditions) .

- Cross-Validation : Combine experimental data (TGA, DSC) with computational predictions (Gaussian thermochemistry calculations) to reconcile discrepancies .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (similar to hazards for 1-Acetyl-4-(4-hydroxyphenyl)piperazine) .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as piperazine derivatives may cause respiratory irritation .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent degradation .

Advanced: How can factorial design optimize the synthesis and bioactivity screening of this compound analogs?

Methodological Answer:

- Factor Selection : Test variables like reaction time, temperature, and molar ratios in a 2³ factorial design to identify significant effects on yield .

- Response Surface Methodology (RSM) : Model interactions between factors (e.g., solvent polarity vs. cyclopropane ring stability) to predict optimal conditions .

- High-Throughput Screening (HTS) : Use 96-well plates to assay derivatives for bioactivity (e.g., MIC against S. aureus), prioritizing compounds with low IC₅₀ values .

Advanced: What role does the cyclopropyl group play in the pharmacokinetic properties of this compound?

Methodological Answer:

- Lipophilicity : Cyclopropyl increases logP vs. non-substituted piperazineethanol, enhancing blood-brain barrier penetration (predict via ChemAxon) .

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes; cyclopropyl’s rigidity may reduce oxidative metabolism compared to linear alkyl chains .

- Toxicity Profiling : Compare Ames test results for cyclopropyl vs. other substituents to evaluate mutagenic potential .

Basic: How should researchers validate the purity of this compound batches?

Methodological Answer:

- Chromatographic Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection; integrate peaks to quantify impurities (<2% acceptable) .

- Elemental Analysis : Confirm C, H, N, O content matches theoretical values (e.g., C₉H₁₆N₂O: C 58.67%, H 8.75%, N 15.20%, O 17.38%) .

- Karl Fischer Titration : Measure residual water content (<0.5% for hygroscopic piperazine derivatives) .

Advanced: What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric Effects : Cyclopropyl’s strained ring increases electron density at the adjacent carbon, enhancing nucleophilicity in SN2 reactions (confirmed via DFT calculations) .

- Leaving Group Optimization : Compare tosyl vs. mesyl groups; mesylates provide better leaving ability due to higher electronegativity .

- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe transition states (e.g., D₂O slows hydrolysis, indicating a proton-transfer step) .

Advanced: How do structural modifications of this compound impact its receptor selectivity?

Methodological Answer:

- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) and test affinity via radioligand binding assays (e.g., 5-HT₁A vs. D₂ receptors) .

- Co-crystallization : Resolve X-ray structures of ligand-receptor complexes to identify critical hydrogen bonds (e.g., piperazine N–H with Glu residue) .

- Allosteric Modulation : Use FRET-based assays to detect conformational changes in receptors induced by cyclopropyl steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.